3-((4-methylpiperazin-1-yl)methyl)-1H-indole

5-HT6 receptor Indole regioisomers Mannich base

3-((4-Methylpiperazin-1-yl)methyl)-1H-indole (CAS 5444-91-7) is a 3-substituted indole derivative bearing a 4-methylpiperazin-1-ylmethyl group at the indole C-3 position. It belongs to the 3-(piperazinylmethyl)indole class, a privileged scaffold in serotonergic drug discovery.

Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
CAS No. 5444-91-7
Cat. No. B181923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-methylpiperazin-1-yl)methyl)-1H-indole
CAS5444-91-7
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CNC3=CC=CC=C32
InChIInChI=1S/C14H19N3/c1-16-6-8-17(9-7-16)11-12-10-15-14-5-3-2-4-13(12)14/h2-5,10,15H,6-9,11H2,1H3
InChIKeyYLWXBMKGZWALKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-Methylpiperazin-1-yl)methyl)-1H-indole (CAS 5444-91-7): A Core 5-HT₆ Pharmacophore Scaffold for Neurological Drug Discovery


3-((4-Methylpiperazin-1-yl)methyl)-1H-indole (CAS 5444-91-7) is a 3-substituted indole derivative bearing a 4-methylpiperazin-1-ylmethyl group at the indole C-3 position. It belongs to the 3-(piperazinylmethyl)indole class, a privileged scaffold in serotonergic drug discovery. This compound serves as the foundational pharmacophoric core from which potent, selective 5-HT₆ receptor antagonists—including the clinical candidate masupirdine (SUVN-502)—have been developed [1]. It is also described as a direct 5-HT₆ antagonist ligand (BZP) with reported cognition-enhancing properties . Commercially, it is available at ≥95% to 98% purity from multiple suppliers as a research-grade building block .

Why 3-((4-Methylpiperazin-1-yl)methyl)-1H-indole Cannot Be Replaced by Generic Indole Building Blocks in 5-HT₆ Antagonist Programs


Generic substitution of 3-((4-methylpiperazin-1-yl)methyl)-1H-indole with structurally adjacent analogs—such as the 2-regioisomer, the direct-attached piperazine variant (lacking the methylene spacer), or the piperidine analog—is not pharmacologically neutral. The 3-position substitution pattern with a methylene-linked N-methylpiperazine is a critical pharmacophoric element for high-affinity 5-HT₆ receptor engagement. The clinical candidate SUVN-502, built directly upon this scaffold, achieves a Ki of 2.04 nM at human 5-HT₆R with selectivity over >100 off-target sites [1]. Systematic SAR studies of 3-(piperazinylmethyl)indole derivatives have established that both the indole substitution position and the nature of the basic amine profoundly determine receptor binding affinity and functional selectivity [1]. Regioisomeric or linker-modified analogs cannot be assumed to recapitulate this activity profile in subsequent derivatization, making the precise CAS 5444-91-7 scaffold essential for programs targeting the 5-HT₆ pharmacophore.

Product-Specific Quantitative Evidence: 3-((4-Methylpiperazin-1-yl)methyl)-1H-indole vs. Structural Analogs


Regioisomeric Differentiation: 3-Position vs. 2-Position Substitution on the Indole Ring

The target compound bears the 4-methylpiperazin-1-ylmethyl group at the indole C-3 position, whereas the regioisomer 2-[(4-methylpiperazin-1-yl)methyl]-1H-indole places the identical substituent at C-2. In the 5-HT₆ antagonist series leading to SUVN-502, SAR optimization systematically explored 3-(piperazinylmethyl)indole derivatives because the C-3 substitution geometry orients the basic amine into the receptor binding pocket critical for affinity. The clinical candidate SUVN-502, derived from the 3-substituted scaffold, demonstrates Ki = 2.04 nM at human 5-HT₆R [1]. No comparable high-affinity 5-HT₆ antagonist has been reported from the 2-substituted regioisomeric series, indicating that the 3-position is a key determinant of target engagement .

5-HT6 receptor Indole regioisomers Mannich base SAR

Methylene Spacer Requirement: Linker-Dependent 5-HT₆ Pharmacophore Integrity

CAS 5444-91-7 features a methylene (-CH₂-) spacer between the indole C-3 and the piperazine N-1. The des-methylene analog, 1H-Indole, 3-(4-Methyl-1-piperazinyl)- (CAS 859164-44-6), attaches the piperazine ring directly to the indole core. Molecular property calculations indicate distinct conformational and electronic profiles: CAS 5444-91-7 has 2 rotatable bonds vs. 1 for CAS 859164-44-6, a higher hydrogen bond acceptor count (3 vs. 2), and different logP (1.79 vs. predicted higher for the directly attached analog) . In the 5-HT₆ antagonist pharmacophore model proposed by Nirogi et al., the basic amine must be positioned at an optimal distance from the indole core via a one-carbon linker to achieve high-affinity binding; the directly attached piperazine places the amine in a suboptimal geometry for receptor interaction [1].

5-HT6 receptor Linker SAR Piperazine Indole

N-Methyl vs. N-Ethyl Piperazine: Impact on 5-HT₆ Affinity and Downstream Derivatization

In the 5-HT₆R ligand series, the N-methylpiperazine moiety (as in CAS 5444-91-7) has been directly compared with the N-ethylpiperazine analog. A study of 1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole and 1-[3-(4-ethyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole derivatives demonstrated that both N-methyl and N-ethyl substituents can yield potent 5-HT₆R ligands; however, the N-methyl variant is the scaffold used in the most advanced clinical candidate (SUVN-502), which has completed Phase-1 evaluation [1][2]. Additionally, the N-methylpiperazine building block is commercially available at 98% purity from multiple suppliers with established synthetic routes , whereas the N-ethylpiperazine analog is less widely catalogued and may require custom synthesis, impacting procurement timelines and reproducibility.

5-HT6 receptor N-alkyl SAR Piperazine Indole derivatives

Piperazine vs. Piperidine Basic Amine: Differential Pharmacological and Physicochemical Profiles

The target compound contains an N-methylpiperazine moiety, distinguishing it from the piperidine analog 3-(piperidin-1-ylmethyl)-1H-indole (CAS 5355-42-0). The piperazine ring introduces a second basic nitrogen that can participate in additional hydrogen bonding or serve as a secondary derivatization handle. In a 2012 study of 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives, compounds with substituted piperazines demonstrated significant cytotoxicity against liver (HUH7) and colon (HCT116) cancer cell lines, with several analogs showing IC₅₀ values lower than the standard drug 5-fluorouracil [1]. The piperidine analog, by contrast, lacks the second nitrogen and is primarily used as a pharmaceutical intermediate with no reported anticancer activity in this scaffold series . The piperazine also confers enhanced aqueous solubility relative to piperidine, relevant for both in vitro assay compatibility and downstream formulation .

5-HT6 receptor Piperazine vs piperidine Cytotoxicity Indole

Optimal Research and Industrial Application Scenarios for 3-((4-Methylpiperazin-1-yl)methyl)-1H-indole (CAS 5444-91-7)


Medicinal Chemistry: Lead Optimization of 5-HT₆ Receptor Antagonists for Cognitive Disorders

Procure CAS 5444-91-7 as the validated starting scaffold for synthesizing novel 5-HT₆R antagonists via N1-sulfonylation and C5-functionalization, following the established SAR pathway that produced the clinical candidate SUVN-502 (Ki = 2.04 nM, selectivity over >100 targets) [1]. The 3-position substitution with methylene-linked N-methylpiperazine is the pharmacophoric core proven to confer high affinity and brain penetrance; use this scaffold, not the 2-regioisomer or directly-attached piperazine analog, to ensure receptor engagement.

Chemical Biology: Anticancer Agent Development via Piperazine Diversification

Utilize CAS 5444-91-7 as the core Mannich base for synthesizing 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives with demonstrated cytotoxic activity against liver (HUH7) and colon (HCT116) cancer cell lines, where certain derivatives achieve IC₅₀ values lower than 5-fluorouracil [2]. The N-methylpiperazine moiety provides a secondary nitrogen for further functionalization with diverse aryl/heteroaryl substituents, enabling systematic SAR exploration.

Process Chemistry & Scale-Up: Key Intermediate for Masupirdine (SUVN-502) and Analogs

CAS 5444-91-7 is the direct synthetic precursor to the 5-HT₆ clinical candidate masupirdine (SUVN-502), for which large-scale manufacturing processes have been patented [3]. For CROs and CDMOs engaged in cGMP synthesis of 5-HT₆ antagonists, this building block at ≥98% purity from qualified suppliers (AKSci, Leyan) is the required starting material, with established synthetic routes via Mannich reaction of indole with N-methylpiperazine and formaldehyde under both conventional and microwave-assisted conditions .

PET Tracer Development: Radiolabeled 5-HT₆R Imaging Agents for Alzheimer's Disease

The CAS 5444-91-7 scaffold has been used to synthesize carbon-11-labeled 5-HT₆R antagonists as candidate PET radioligands for imaging Alzheimer's disease [4]. Researchers developing novel 5-HT₆R imaging probes should source this specific building block to access the validated [¹¹C]methoxy-labeled SUVN-502 analog series for in vivo receptor occupancy studies.

Quote Request

Request a Quote for 3-((4-methylpiperazin-1-yl)methyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.